

# Application Notes and Protocols for Uranium-230 Radiolabeling of Monoclonal Antibodies

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## Compound of Interest

Compound Name: Uranium-230

Cat. No.: B1210259

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## Introduction

Targeted Alpha Therapy (TAT) is a promising modality for cancer treatment that utilizes alpha-emitting radionuclides to deliver highly cytotoxic radiation directly to tumor cells. **Uranium-230** ( $^{230}\text{U}$ ), with its favorable decay characteristics including a 20.8-day half-life and a cascade of alpha-particle emissions, is an emerging candidate for TAT.[1][2] This document provides detailed application notes and protocols for the radiolabeling of monoclonal antibodies (mAbs) with  $^{230}\text{U}$ . The process involves the selection of a suitable chelator, conjugation of the chelator to the mAb, and subsequent radiolabeling with  $^{230}\text{U}$ . Stringent quality control measures are essential to ensure the efficacy and safety of the resulting radioimmunoconjugate.

## Chelator Selection and Bifunctionalization

The stable sequestration of the uranyl ion ( $\text{UO}_2^{2+}$ ) is paramount for in vivo applications to prevent the release of free  $^{230}\text{U}$ , which can lead to off-target toxicity, particularly bone accumulation.[3][4][5] Acyclic hexadentate ligands have shown significant promise for this purpose.

Recommended Chelators:

Based on current research, the following acyclic ligands are recommended for their high stability with the uranyl ion:

- H<sub>2</sub>hox: A hydroxamate-based chelator with exceptionally high thermodynamic stability.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- H<sub>2</sub>CHXhox: A cyclohexane-containing hydroxamate-based chelator with high kinetic stability.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- H<sub>2</sub>dedpa: A picolinic acid-based chelator.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- H<sub>2</sub>CHXdedpa: A cyclohexane-containing picolinic acid-based chelator with high kinetic stability.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Stability of Acyclic Hexadentate Ligands with Uranyl Ion (UO<sub>2</sub><sup>2+</sup>)

Chelator	Log β <sub>ML</sub>	Stability in Human Plasma (14 days)	Stability with Hydroxyapatite (14 days)	Reference
H <sub>2</sub> hox	>26	>95%	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
H <sub>2</sub> CHXhox	Not specified	>95%	>80%	<a href="#">[3]</a> <a href="#">[4]</a>
H <sub>2</sub> dedpa	>18	>95%	<80%	<a href="#">[4]</a> <a href="#">[5]</a>
H <sub>2</sub> CHXdedpa	Not specified	>95%	>80%	<a href="#">[3]</a> <a href="#">[4]</a>

For conjugation to a monoclonal antibody, a bifunctional derivative of the chosen chelator is required. This typically involves synthesizing a derivative with a reactive functional group, such as an isothiocyanate (-NCS), that can form a stable covalent bond with amine groups (e.g., lysine residues) on the antibody.

## Experimental Protocols

### Protocol for Conjugation of Bifunctional Chelator to Monoclonal Antibody

This protocol describes a general method for conjugating an isothiocyanate-functionalized chelator (e.g., NCS-H<sub>2</sub>hox) to a monoclonal antibody.

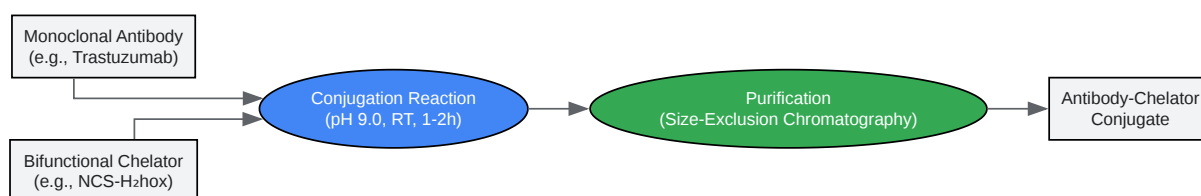
Materials:

- Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Isothiocyanate-functionalized chelator (e.g., NCS-H<sub>2</sub>hox) dissolved in anhydrous DMSO
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
- Desalting columns
- UV-Vis spectrophotometer

#### Procedure:

- Antibody Preparation:
  - Buffer exchange the monoclonal antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) using a desalting column.
  - Adjust the antibody concentration to 5-10 mg/mL.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the isothiocyanate-functionalized chelator solution to the antibody solution.
  - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Purification of the Antibody-Chelator Conjugate:
  - Purify the antibody-chelator conjugate from excess, unreacted chelator using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
  - Monitor the elution profile at 280 nm to collect the protein-containing fractions.
  - Pool the fractions containing the purified conjugate.
- Characterization:

- Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).
- Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by co-labeling with a known amount of a suitable radiometal and measuring the specific activity.



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**Figure 1.** Workflow for antibody-chelator conjugation.

## Protocol for Radiolabeling of Antibody-Chelator Conjugate with Uranium-230

Caution: **Uranium-230** is a potent alpha-emitter. All handling must be performed in a designated radioactivity laboratory with appropriate shielding and safety precautions.

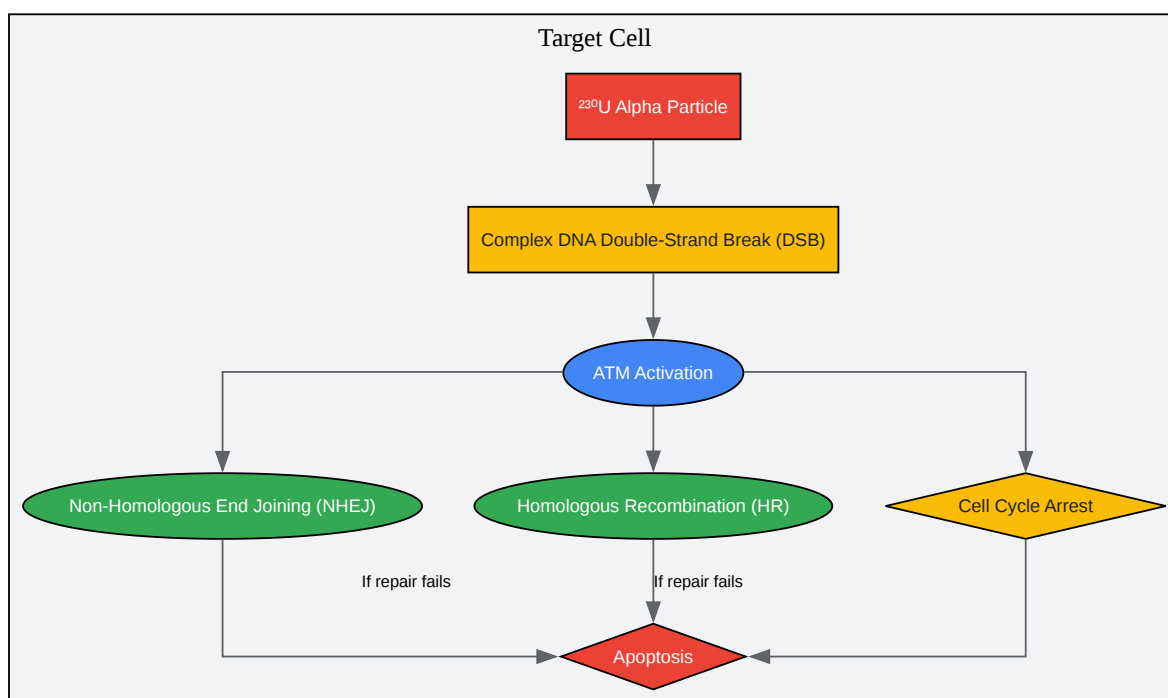
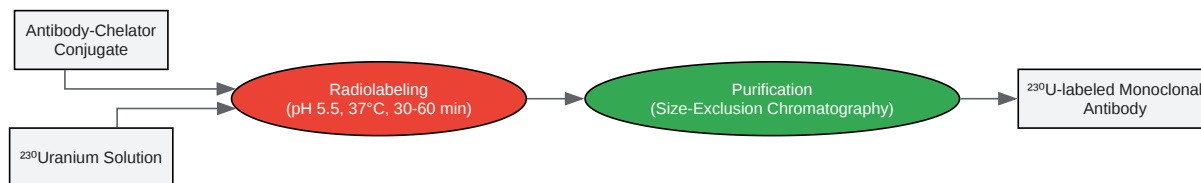
Materials:

- Purified antibody-chelator conjugate
- $^{230}\text{Uranium}$  solution (e.g.,  $^{230}\text{UCl}_4$  in dilute HCl)
- Ammonium acetate buffer (0.2 M, pH 5.5)
- Metal-free water and reaction vials
- Instant thin-layer chromatography (iTLC) strips
- Radio-TLC scanner or gamma counter

- Size-exclusion HPLC system with a radioactivity detector

Procedure:

- Reaction Setup:
  - In a metal-free microcentrifuge tube, add the antibody-chelator conjugate (typically 50-100  $\mu\text{g}$ ).
  - Add ammonium acetate buffer to adjust the pH to approximately 5.5.
- Radiolabeling:
  - Carefully add the  $^{230}\text{U}$  solution to the reaction tube. The amount of  $^{230}\text{U}$  will depend on the desired specific activity.
  - Incubate the reaction mixture at 37°C for 30-60 minutes.
- Quenching (Optional):
  - To stop the reaction and chelate any unbound  $^{230}\text{U}$ , a small volume of a solution containing a strong chelator like DTPA can be added.
- Purification of the  $^{230}\text{U}$ -labeled Antibody:
  - Purify the radiolabeled antibody from free  $^{230}\text{U}$  using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., PBS).
  - Collect fractions and measure the radioactivity of each fraction to identify the radiolabeled antibody peak.



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